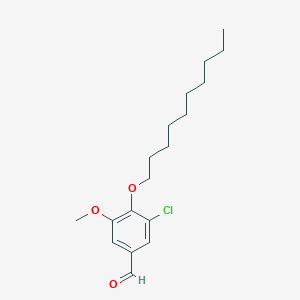

3-Chloro-4-(decyloxy)-5-methoxybenzaldehyde

Description

3-Chloro-4-(decyloxy)-5-methoxybenzaldehyde is a benzaldehyde derivative featuring three distinct substituents on the aromatic ring: a chlorine atom at position 3, a decyloxy (C₁₀H₂₁O-) group at position 4, and a methoxy (-OCH₃) group at position 5. This compound is characterized by its long aliphatic chain, which enhances lipophilicity and influences its physical and electronic properties.

Properties

Molecular Formula |

C18H27ClO3 |

|---|---|

Molecular Weight |

326.9 g/mol |

IUPAC Name |

3-chloro-4-decoxy-5-methoxybenzaldehyde |

InChI |

InChI=1S/C18H27ClO3/c1-3-4-5-6-7-8-9-10-11-22-18-16(19)12-15(14-20)13-17(18)21-2/h12-14H,3-11H2,1-2H3 |

InChI Key |

BCGXVWXKBFQZCY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCOC1=C(C=C(C=C1Cl)C=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(decyloxy)-5-methoxybenzaldehyde typically involves the following steps:

Starting Material: The synthesis begins with a suitable benzaldehyde derivative, such as 3-chloro-4-hydroxybenzaldehyde.

Alkylation: The hydroxyl group is alkylated using decyl bromide in the presence of a base like potassium carbonate to introduce the decyloxy group.

Methoxylation: The methoxy group is introduced by reacting the intermediate with methanol in the presence of an acid catalyst.

Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of 3-Chloro-4-(decyloxy)-5-methoxybenzaldehyde may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often using continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(decyloxy)-5-methoxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol.

Substitution: Ammonia or primary amines in the presence of a base.

Major Products Formed

Oxidation: 3-Chloro-4-(decyloxy)-5-methoxybenzoic acid.

Reduction: 3-Chloro-4-(decyloxy)-5-methoxybenzyl alcohol.

Substitution: 3-Amino-4-(decyloxy)-5-methoxybenzaldehyde (when reacted with ammonia).

Scientific Research Applications

3-Chloro-4-(decyloxy)-5-methoxybenzaldehyde has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(decyloxy)-5-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Substituent Effects at Position 4

The 4-position substituent significantly impacts properties such as solubility, thermal stability, and reactivity. Key comparisons include:

- Chain Length Variations: 4-Butoxy-3-chloro-5-methoxybenzaldehyde (CAS 483316-01-4, ) has a shorter C₄ alkoxy chain. Thermal Stability: Pyrazine derivatives with decyloxy groups (e.g., 2,3-bis(decyloxy)pyridine [3,4-b]pyrazine) exhibit high thermal decomposition temperatures (436–453°C), suggesting that longer alkoxy chains enhance thermal stability by increasing molecular rigidity .

- Aromatic vs. Aliphatic Substituents: 3-Chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde () substitutes decyloxy with a 4-methylbenzyloxy group. 4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-3-methoxybenzaldehyde (CAS 339018-41-6, ) replaces decyloxy with a heterocyclic thiazole group. This modification introduces electronegative atoms (N, S), altering electronic properties and enabling unique intermolecular interactions (e.g., hydrogen bonding) .

Positional Isomerism of Substituents

- 3-Chloro-4-methoxybenzaldehyde (CAS 4903-09-7) and 2-Chloro-5-methoxybenzaldehyde (CAS 13719-61-4, ) demonstrate how chloro and methoxy group positions affect electronic distribution. For example, ortho-substituted chloro groups may increase steric hindrance, while para-substituted methoxy groups enhance electron-donating effects .

Electronic Effects of Halogenation

- 3-Chloro-4-(difluoromethoxy)-5-methoxybenzaldehyde () substitutes decyloxy with difluoromethoxy (-OCF₂H). Fluorine’s electronegativity increases polarity and may alter reactivity in nucleophilic aromatic substitution reactions compared to non-fluorinated analogs .

Key Research Findings and Data Tables

Table 1: Thermal and Electronic Properties of Selected Compounds

Table 2: Substituent Impact on Solubility and Reactivity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.